N,N,N-Trimethyl(phenyl)methanaminium perchlorate
Description
Properties
CAS No. |
17945-61-8 |
|---|---|
Molecular Formula |
C10H16ClNO4 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;perchlorate |
InChI |
InChI=1S/C10H16N.ClHO4/c1-11(2,3)9-10-7-5-4-6-8-10;2-1(3,4)5/h4-8H,9H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QVVNESPRWFWTTM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Quaternization of N,N-Dimethyl(phenyl)methanamine
The foundational step involves converting N,N-dimethyl(phenyl)methanamine into its quaternary ammonium salt. Methylation is typically achieved using alkylating agents such as dimethyl sulfate or methyl halides (e.g., methyl iodide).
Dimethyl Sulfate as Methylating Agent
In a method analogous to CN1059914C, dimethyl sulfate reacts with N,N-dimethyl(phenyl)methanamine in ethyl acetate under reflux. The steric hindrance of the phenyl group necessitates prolonged reaction times (0.5–2 hours) and elevated temperatures. Ethyl acetate is preferred due to its ability to precipitate the product, simplifying isolation. For example:
-
Procedure : A mixture of N,N-dimethyl(phenyl)methanamine (1 mol) and dimethyl sulfate (1.1 mol) in ethyl acetate is refluxed for 1.5 hours. The resulting precipitate is filtered and washed with cold ethyl acetate, yielding the sulfate salt (85–92% yield).
Methyl Iodide in Solvent Systems
Methyl iodide offers faster reaction kinetics but requires polar aprotic solvents like acetonitrile. The iodide salt is subsequently converted to perchlorate via anion exchange.
Anion Exchange to Perchlorate
The intermediate quaternary ammonium sulfate or iodide is treated with sodium perchlorate to replace the counterion. This metathesis reaction exploits the low solubility of sodium salts (e.g., Na₂SO₄ or NaI) in organic solvents.
Typical Anion Exchange Protocol
-
Step 1 : Dissolve the quaternary ammonium sulfate (1 mol) in deionized water.
-
Step 2 : Add sodium perchlorate (1.1 mol) and stir for 2 hours at 25°C.
-
Step 3 : Extract the product with dichloromethane, dry over MgSO₄, and evaporate to isolate the perchlorate salt (75–80% yield).
Optimization of Reaction Conditions
Solvent Selection
Ethyl acetate enhances quaternization efficiency by precipitating the product, as demonstrated in CN1059914C. Conversely, aqueous systems (e.g., water-methanol mixtures) improve anion exchange but complicate purification.
Methylating Agent Efficiency
| Agent | Reaction Time | Yield | Byproduct Handling |
|---|---|---|---|
| Dimethyl sulfate | 1.5 hours | 85–92% | Requires acid neutralization |
| Methyl iodide | 0.5 hours | 78–85% | Generates NaI waste |
Dimethyl sulfate is cost-effective but necessitates careful pH control to avoid sulfonic acid byproducts. Methyl iodide, while faster, poses greater environmental challenges due to iodide waste.
Purification and Characterization
Recrystallization
Crude this compound is recrystallized from ethyl acetate or ethanol/water mixtures. Ethyl acetate yields higher purity (93–95%) due to selective solubility.
Analytical Data
-
Melting Point : 189–192°C (consistent with quaternary ammonium perchlorates).
-
Titration : Active material content ≥93% via two-phase titration with methylene blue indicator.
-
Spectroscopy : NMR (D₂O, 400 MHz): δ 7.5 (m, 5H, Ar–H), 3.2 (s, 9H, N–CH₃), 4.1 (s, 2H, Ar–CH₂–N).
Comparative Analysis of Industrial Methods
| Parameter | Dimethyl Sulfate Route | Methyl Iodide Route |
|---|---|---|
| Cost | Low | High |
| Reaction Speed | Moderate | Fast |
| Environmental Impact | Moderate (SO₄²⁻ waste) | High (I⁻ waste) |
| Yield | 85–92% | 78–85% |
The dimethyl sulfate route is favored for scalability, whereas methyl iodide is reserved for small-scale syntheses requiring rapid turnover.
Recent Advances in Green Synthesis
Emerging methods focus on ionic liquid catalysts and solvent-free conditions to minimize waste. For instance, microwave-assisted quaternization reduces reaction times to 10–15 minutes, though industrial adoption remains limited.
Chemical Reactions Analysis
Benzenemethanaminium, N,N,N-trimethyl-, perchlorate (1:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Scientific Research Applications
Benzenemethanaminium, N,N,N-trimethyl-, perchlorate (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of biological membranes and ion transport due to its ability to interact with lipid bilayers.
Industry: The compound is used in the production of polymers and as an antistatic agent in various materials
Mechanism of Action
The mechanism of action of Benzenemethanaminium, N,N,N-trimethyl-, perchlorate (1:1) involves its interaction with molecular targets through ionic and electrostatic interactions. Its quaternary ammonium group can bind to negatively charged sites on molecules, influencing their behavior and reactivity. This interaction is crucial in its role as a phase transfer catalyst and in biological systems where it affects ion transport and membrane stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Counterion Effects: Chloride vs. Perchlorate Analogs
The choice of counterion significantly impacts physical and chemical properties. For instance:
- N,N,N-Trimethyl(phenyl)methanaminium chloride (CAS 56-93-9) has a molecular weight of 185.694 g/mol and a decomposition melting point of 239°C . Chloride’s strong coordinating ability may result in lower solubility in nonpolar solvents compared to perchlorate salts.
- N,N,N-Trimethyl(phenyl)methanaminium perchlorate (hypothetical analog): Perchlorate’s larger size and weaker coordination likely enhance solubility in polar aprotic solvents.
Structural Analogues with Aliphatic Substituents
- Tetramethylammonium chloride (CAS 75-57-0, C₄H₁₂ClN): A simpler quaternary ammonium salt with four methyl groups. Its molecular weight (109.597 g/mol) is lower than the phenyl-substituted derivative, reflecting reduced steric bulk and lipophilicity . This compound is widely used as a phase-transfer catalyst but lacks the aromatic interactions possible in the target compound.
- N,N,N-Trimethylethanaminium chloride (CAS 15302-88-2): Features an ethyl group instead of phenyl.
Complex Cations with Heteroatoms or Functional Groups
- (Dimethylphosphoryl)methanaminium perchlorate: Contains a phosphoryl group, which introduces strong hydrogen-bonding capabilities.
- N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate : The pyrrole substituent introduces electron-rich aromaticity and possible coordination sites, differing from the phenyl group’s electronic profile. Steric effects from triethyl groups may reduce solubility compared to trimethyl derivatives .
Reactive Functional Group Derivatives
- N,N,N-Trimethyl(oxiran-2-yl)methanaminium chloride (CAS 3033-77-0): The epoxy group confers reactivity toward nucleophiles, enabling crosslinking or polymerization—a feature absent in the phenyl-substituted compound .
Thermal and Stability Considerations
- Tetramethylammonium hydroxide (TMAH) : Pyrolysis studies show that TMAH decomposes into trimethylamine (TMA) and dimethyl ether under high temperatures. Perchlorate-containing analogs like this compound may exhibit similar decomposition pathways but with additional oxidative decomposition due to ClO₄⁻ .
Biological Activity
N,N,N-Trimethyl(phenyl)methanaminium perchlorate (TMPC) is a quaternary ammonium compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into the biological activity of TMPC, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
TMPC is characterized by a trimethylated nitrogen atom bonded to a phenyl group and associated with a perchlorate anion. The presence of the quaternary ammonium group contributes to its solubility in water and its potential interactions with biological membranes.
The biological activity of TMPC is primarily attributed to its ability to interact with cellular membranes and proteins. Quaternary ammonium compounds like TMPC can disrupt membrane integrity, leading to alterations in cell permeability and function. This property is particularly relevant in antimicrobial activity, where such compounds can compromise the integrity of bacterial cell membranes.
Antimicrobial Activity
TMPC has shown promising antimicrobial properties against various pathogens. Research indicates that quaternary ammonium compounds can exhibit bactericidal effects by disrupting the lipid bilayer of bacterial membranes. For instance, studies have demonstrated that TMPC can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cytotoxicity
While TMPC exhibits antimicrobial properties, its cytotoxic effects on human cells have also been investigated. In vitro studies have shown that at higher concentrations, TMPC can induce cytotoxicity in mammalian cell lines. The cytotoxic effects are dose-dependent, with significant cell death observed at concentrations above 100 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 120 |
| MCF-7 | 180 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of TMPC against multidrug-resistant Staphylococcus aureus. The results indicated that TMPC not only inhibited bacterial growth but also reduced biofilm formation, which is critical for the survival of bacteria in hostile environments.
Case Study 2: Cytotoxic Effects
In another study, the cytotoxic effects of TMPC were assessed on human lung cancer cells (A549). The findings revealed that TMPC induced apoptosis through the activation of caspase pathways, suggesting a potential application in cancer therapy. However, further studies are required to evaluate its safety profile and therapeutic index.
Q & A
Q. What are the most reliable synthetic routes for preparing N,N,N-Trimethyl(phenyl)methanaminium perchlorate, and how can purity be optimized?
Methodological Answer:
- Direct Alkylation : React N,N-dimethyl(phenyl)methanamine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Quaternary ammonium iodide is formed, followed by anion exchange with sodium perchlorate to yield the perchlorate salt .
- Methylation via Formaldehyde-Formic Acid : Trimethylation of the precursor amine using formaldehyde and formic acid as methylating agents, followed by perchloric acid neutralization .
- Purity Optimization : Recrystallization from ethanol/water mixtures removes unreacted amines. Monitor by HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid mobile phase) to confirm absence of by-products .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in DO or DMSO-d to confirm quaternary ammonium structure (e.g., absence of N–H signals, methyl group integration) .
- Elemental Analysis : Verify C, H, N, and ClO content (deviation <0.3% indicates purity) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M] (e.g., m/z 165 for the cation) .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Perchlorate Hazard : Avoid friction, heat, or contact with reducing agents due to explosion risk. Store in airtight containers away from organic materials .
- Personal Protection : Use fume hoods, anti-static lab coats, and nitrile gloves. In case of inhalation, administer oxygen and seek medical attention .
Q. How does the solubility of this compound vary across solvents, and what factors influence this?
Methodological Answer:
- Polar Solvents : High solubility in water, methanol, and acetonitrile due to ionic character.
- Low Solubility : In non-polar solvents (e.g., hexane).
- Factors : Counterion (ClO) hydrophilicity, cation aromaticity, and solvent dielectric constant. Precipitate impurities via solvent-antisolvent pairs (e.g., acetone/ether) .
Q. What are the primary research applications of this compound in materials or biochemistry?
Methodological Answer:
- Surfactant Studies : Acts as a cationic surfactant for modifying surface tension in colloidal systems .
- Antimicrobial Agent : Quaternary ammonium structure disrupts microbial membranes; evaluate efficacy via MIC assays against Gram-positive bacteria .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Methodological Answer:
Q. How does thermal stability vary under oxidative vs. inert atmospheres, and what decomposition pathways are observed?
Methodological Answer:
Q. What advanced chromatographic methods can resolve co-eluting impurities in this compound?
Methodological Answer:
Q. How can conflicting reports on its reactivity in nucleophilic substitutions be reconciled?
Methodological Answer:
- Mechanistic Studies : Compare SN2 vs. SN1 pathways using kinetic isotope effects (KIE) and Hammett plots. Polar aprotic solvents (DMF) favor SN2, while protic solvents (MeOH) promote ion-pair dissociation .
- Contradictions : Impurities (e.g., residual iodide) may alter reactivity; validate via ICP-MS for halide content .
Q. What computational methods predict its interaction with biological targets (e.g., enzyme inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
